molecular formula C19-H23-N-O.Cl-H B560514 AE-37 hydrochloride CAS No. 195615-84-0

AE-37 hydrochloride

Cat. No. B560514
M. Wt: 317.8576
InChI Key: FEQOLYDPQKHFTD-UHFFFAOYSA-N
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Description

AE-37 hydrochloride, also known as Anavex 2-73 or Blarcamesine, is an aminotetrahydrofuran derivative . It is a mixed muscarinic and sigma-1/σ1 Receptor agonist with an IC50 of 0.86 μM .


Synthesis Analysis

AE-37 hydrochloride is a peptide vaccine developed based on the li-Key hybrid Technology Platform . It contains human leukocyte antigen (HLA)-A2-restricted immunogenic peptides derived from the HER2/neu protein designed for use in combination with anti-GP2 antibody .


Molecular Structure Analysis

The molecular weight of AE-37 hydrochloride is 317.85 . Its chemical formula is C19H24ClNO . It is a mixed muscarinic and sigma-1/σ1 Receptor agonist with an IC50 of 0.86 μM .


Chemical Reactions Analysis

The main chemical property of AE-37 hydrochloride is its ability to act as an agonist for the sigma-1 receptor .


Physical And Chemical Properties Analysis

AE-37 hydrochloride is a Sigma-1 Receptor agonist with an IC50 of 860 nM . The pre-administration of AE-37 hydrochloride leads to a dose-dependent attenuation of the scopolamine induced alternation deficit, significant at 1 and 3 mg/kg .

Scientific Research Applications

Anticonvulsant and Antidepressive Properties

AE-37 hydrochloride, known as Tetrahydro-N, N-dimethyl-2,2-diphenyl-3-furanemethanamine, has been identified as a potential anticonvulsant drug. It is effective against electrogenic seizures and has shown antagonistic action on sodium channel currents and receptors sensitive to N-methyl-D-aspartic acid. Its properties suggest potential for treating epilepsy and depression (Vamvakides, 2002).

Chlorine NMR Spectroscopy in Organic Hydrochloride Salts

AE-37 hydrochloride has been a subject of study in chlorine NMR spectroscopy. This research provides insights into the hydrogen bonding environment and molecular structure of organic hydrochloride salts, contributing to the understanding of their chemical behavior and interactions (Bryce et al., 2001).

Influence on Lipase Activity in Surfactant Solutions

Research on an alkaline lipase from Penicillium cyclopium, identified as PG 37, has revealed that AE-37 hydrochloride influences the enzyme's activity in surfactant solutions. This study contributes to the understanding of enzyme-surfactant interactions and has potential applications in biotechnology and industrial processes (Xia et al., 1996).

Role in Skin Health and Disease

The compound has been studied in the context of skin health, particularly in atopic eczema. Research has focused on how AE-37 hydrochloride affects the expression of LL-37, an endogenous peptide antibiotic, in dendritic cells. This has implications for understanding the immune response in skin diseases and potential therapeutic applications (Agerberth et al., 2006).

Solid-State NMR Spectroscopy

AE-37 hydrochloride has been a key compound in solid-state NMR studies. These studies have refined the understanding of hydrogen-bonded proton positions in hydrochloride salts, contributing to a broader comprehension of molecular structures and interactions (Bryce & Sward, 2006).

Safety And Hazards

The safety and hazards of AE-37 hydrochloride are not fully known at this time . It is recommended to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

AE-37 hydrochloride is currently under clinical development by NuGenerex Immuno-Oncology and is in Phase II for Triple-Negative Breast Cancer (TNBC) . It is also being investigated for use in the treatment of other conditions such as Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .

properties

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQOLYDPQKHFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AE-37 hydrochloride

CAS RN

195615-84-0
Record name Blarcamesine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BLARCAMESINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
FJ Munguia-Galaviz, AG Miranda-Diaz… - International journal of …, 2023 - mdpi.com
Cardiovascular and renal diseases are among the leading causes of death worldwide, and regardless of current efforts, there is a demanding need for therapeutic alternatives to reduce …
Number of citations: 4 www.mdpi.com

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